Bace1-IN-8

Description

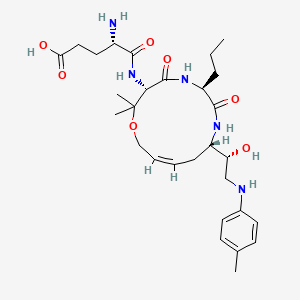

Structure

3D Structure

Properties

Molecular Formula |

C29H45N5O7 |

|---|---|

Molecular Weight |

575.7 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(3S,6S,9S,11Z)-9-[(1R)-1-hydroxy-2-(4-methylanilino)ethyl]-2,2-dimethyl-4,7-dioxo-6-propyl-1-oxa-5,8-diazacyclotridec-11-en-3-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C29H45N5O7/c1-5-8-22-27(39)32-21(23(35)17-31-19-12-10-18(2)11-13-19)9-6-7-16-41-29(3,4)25(28(40)33-22)34-26(38)20(30)14-15-24(36)37/h6-7,10-13,20-23,25,31,35H,5,8-9,14-17,30H2,1-4H3,(H,32,39)(H,33,40)(H,34,38)(H,36,37)/b7-6-/t20-,21-,22-,23+,25+/m0/s1 |

InChI Key |

YDTHIGXAFROGAR-CTTVLEHMSA-N |

Isomeric SMILES |

CCC[C@H]1C(=O)N[C@@H](C/C=C\COC([C@@H](C(=O)N1)NC(=O)[C@H](CCC(=O)O)N)(C)C)[C@@H](CNC2=CC=C(C=C2)C)O |

Canonical SMILES |

CCCC1C(=O)NC(CC=CCOC(C(C(=O)N1)NC(=O)C(CCC(=O)O)N)(C)C)C(CNC2=CC=C(C=C2)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Bace1-IN-8: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism of action for Bace1-IN-8, a potent inhibitor of Beta-secretase 1 (BACE1). BACE1 is a critical enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease. This guide synthesizes available data to offer a comprehensive resource for researchers in neurodegenerative diseases and drug discovery.

Core Mechanism of Action

This compound, also identified as compound 70b, functions as a direct inhibitor of the enzymatic activity of BACE1.[1][2][3][4][5] BACE1 is a transmembrane aspartyl protease that cleaves the amyloid precursor protein (APP) at the β-site. This cleavage is the initial and rate-limiting step in the production of the amyloid-beta (Aβ) peptide. The subsequent cleavage of the remaining C-terminal fragment by γ-secretase releases Aβ peptides of varying lengths. Certain forms of Aβ, particularly Aβ42, are prone to aggregation and are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.

By binding to the active site of BACE1, this compound prevents the enzyme from processing APP. This inhibition effectively reduces the generation of Aβ peptides, thereby offering a potential therapeutic strategy to mitigate the progression of Alzheimer's disease by targeting a key upstream event in the amyloid cascade.

Quantitative Data

The inhibitory potency of this compound against BACE1 has been quantified and is summarized in the table below.

| Compound Name | Synonym | Target | IC50 |

| This compound | compound 70b | BACE1 | 3.9 µM |

Signaling Pathway and Inhibition

The following diagram illustrates the canonical amyloidogenic pathway and the inhibitory action of this compound.

Caption: BACE1 signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

The following section details a general experimental workflow for evaluating the inhibitory activity of compounds like this compound against BACE1. This protocol is based on common methodologies cited in the field of BACE1 inhibitor research.

In Vitro BACE1 Inhibition Assay (FRET-based)

This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., a peptide containing the β-cleavage site flanked by a fluorophore and a quencher)

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a series of dilutions of the test compound (this compound) in the assay buffer.

-

In a 96-well microplate, add the recombinant BACE1 enzyme to each well.

-

Add the diluted test compound to the respective wells. Include a control well with solvent only (no inhibitor).

-

Incubate the enzyme and inhibitor mixture for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: A typical experimental workflow for determining the IC50 of a BACE1 inhibitor.

References

Bace1-IN-8: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and synthesis of Bace1-IN-8, a potent inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a primary therapeutic target in Alzheimer's disease research due to its rate-limiting role in the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of the disease.[1][2][3] this compound, also identified as compound 70b, emerged from a focused drug discovery campaign aimed at optimizing macrocyclic inhibitors with specific structural features to enhance their inhibitory activity.

Discovery of this compound: A Strategy of Macrocyclization and Hydrophobic Interactions

The discovery of this compound was rooted in the optimization of a parent hydroxyethylamine-type peptidic inhibitor.[4] The core strategy involved the introduction of a cross-linked structure between the P1 and P3 side chains of the inhibitor to enhance its binding affinity and inhibitory potency against BACE1.[4]

The lead optimization process, as detailed by Otani and colleagues, followed a systematic approach of modifying the ring size and structure of these macrocyclic inhibitors.[4][5] A key finding was that a 13-membered ring was the optimal size for the macrocycle, although initial derivatives with a simple cross-linked structure showed reduced activity compared to the parent compound.[4]

A significant breakthrough in enhancing the inhibitor's potency was the introduction of a dimethyl branched substituent at the P3 β-position of the macrocycle. This structural modification resulted in an approximately 100-fold increase in activity compared to the non-substituted macrocycle.[4] Further optimization led to the incorporation of a 4-carboxymethylphenyl group at the P1' position, which further improved the inhibitory activity, culminating in the discovery of this compound.[4]

Quantitative Biological Data

The inhibitory activity of this compound and its precursors was evaluated against recombinant human BACE1 (rBACE1). The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.

| Compound ID | Description | BACE1 IC50 (µM) |

| This compound (70b) | Final optimized macrocyclic inhibitor | 3.9 [4][5] |

| Parent Compound (2) | Acyclic precursor | More potent than initial macrocycles |

| 13-membered ring (10b) | Alkene isomer of the 13-membered macrocycle | Showed weak but clear activity |

| Dimethyl branched macrocycle (23b) | Precursor to this compound without P1' modification | More potent than non-substituted macrocycle |

| Non-substituted macrocycle | Basic macrocyclic structure | ~100-fold less active than dimethyl branched version |

Synthesis of this compound

The synthesis of this compound involves a multi-step process that leverages a ring-closing metathesis (RCM) reaction to form the key macrocyclic structure.[4] The general workflow for the synthesis is outlined below.

Detailed Experimental Protocols

Synthesis of P1 and P3 Fragments with Terminal Alkenes: The synthesis begins with the preparation of the P1 and P3 fragments, which are amino acid derivatives modified to include terminal alkene functionalities. These syntheses typically involve standard peptide chemistry and protection/deprotection strategies.

Ring-Closing Metathesis (RCM): The linear peptide precursor containing the two terminal alkenes is subjected to a ring-closing metathesis reaction, often using a Grubbs catalyst, to form the macrocyclic ring.

Catalytic Reduction: Following the RCM, the double bond within the macrocycle is typically reduced, for example, through catalytic hydrogenation, to yield the saturated alkane-type macrocycle.

Experimental Protocols for Biological Evaluation

The inhibitory activity of this compound was determined using a fluorogenic assay with recombinant human BACE1.

BACE1 Inhibition Assay Protocol

-

Enzyme and Substrate Preparation: Recombinant human BACE1 (rBACE1) and a fluorogenic peptide substrate are diluted in an appropriate assay buffer (e.g., sodium acetate buffer, pH 4.5).

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

Assay Reaction: The rBACE1 enzyme is pre-incubated with the different concentrations of this compound for a specified time at a controlled temperature.

-

Initiation of Reaction: The fluorogenic substrate is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.

-

Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by BACE1, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence signal. The percentage of inhibition at each concentration of this compound is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the dose-response curve to a suitable equation.

BACE1 Signaling Pathway Context

BACE1 is a key enzyme in the amyloidogenic pathway of amyloid precursor protein (APP) processing.[1][2] By cleaving APP at the β-site, BACE1 initiates the generation of the Aβ peptide, which can then aggregate to form the amyloid plaques characteristic of Alzheimer's disease.[6] this compound, as a BACE1 inhibitor, directly interferes with this first step, thereby reducing the production of Aβ.

References

- 1. kvinzo.com [kvinzo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BACE1 inhibition as a therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrocyclic BACE1 inhibitors with hydrophobic cross-linked structures: Optimization of ring size and ring structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and SAR of macrocyclic tertiary carbinamine BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Assessing the Binding Affinity of Inhibitors to BACE1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target in the treatment of Alzheimer's disease. As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, the inhibition of BACE1 is a key strategy in reducing the amyloid plaques characteristic of the disease.[1][2][3] A critical step in the development of BACE1 inhibitors is the precise determination of their binding affinity to the enzyme. This guide provides a comprehensive overview of the experimental methodologies used to quantify this interaction, presents illustrative data for known inhibitors, and visualizes the relevant biological pathways and experimental workflows.

While specific binding affinity data for the compound "Bace1-IN-8" is not publicly available in the cited literature, this guide will utilize data from other well-characterized BACE1 inhibitors to provide a framework for understanding and assessing inhibitor potency.

Data Presentation: BACE1 Inhibitor Binding Affinity

The binding affinity of an inhibitor to BACE1 is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (Kd). The following table summarizes these values for several known BACE1 inhibitors, showcasing the range of potencies achieved.

| Inhibitor | IC50 (nM) | Ki (nM) | Assay Method | Reference |

| Verubecestat (MK-8931) | 13 | 7.8 | FRET | [4] |

| AZD-3293 (Lanabecestat) | 0.6 | 0.4 | TR-FRET | [4] |

| Atabecestat | - | - | - | [5] |

| Compound 5 | 2.5 | - | - | [1] |

| Compound 8 | 0.32 | - | - | [1] |

| OM99-2 | - | 1.6 | - | [3] |

| LY2811376 | 0.9 | - | - | [6] |

Note: IC50 values are dependent on assay conditions (e.g., substrate concentration), while Ki is an intrinsic measure of inhibitor potency. Kd represents the equilibrium dissociation constant.

BACE1 Signaling Pathway

BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). This is the primary signaling pathway of interest for BACE1 inhibitors.

Caption: Amyloid Precursor Protein (APP) processing pathway initiated by BACE1.

Experimental Workflow for Determining BACE1 Binding Affinity

The following diagram illustrates a general workflow for assessing the binding affinity of a test compound against BACE1.

Caption: General experimental workflow for BACE1 inhibitor screening.

Experimental Protocols

Several robust methods are available to determine the binding affinity of inhibitors to BACE1. The most common are Fluorescence Resonance Energy Transfer (FRET), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), and Surface Plasmon Resonance (SPR).

Fluorescence Resonance Energy Transfer (FRET) Assay

Principle: FRET assays for BACE1 utilize a peptide substrate containing a fluorescent donor and a quencher molecule. In its intact state, the proximity of the quencher dampens the donor's fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.[7] Inhibitors will prevent this cleavage, resulting in a lower fluorescence signal.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5.[8]

-

BACE1 Enzyme: Recombinant human BACE1 is diluted in assay buffer to the desired concentration (e.g., 0.3 units/µL).[9]

-

FRET Substrate: A synthetic peptide substrate (e.g., Rh-EVNLDAEFK-Quencher) is diluted in assay buffer to a final concentration of approximately 250 nM.[7]

-

Test Compound: A dilution series of the inhibitor is prepared in DMSO and then diluted in assay buffer. The final DMSO concentration should not exceed 1%.[10]

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of the test compound dilutions to the wells.

-

Add 20 µL of the BACE1 enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[9]

-

Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

-

Measure the fluorescence intensity kinetically over 60-90 minutes or as an endpoint reading after a fixed time. Excitation and emission wavelengths will depend on the specific fluorophore used (e.g., Ex: 320 nm, Em: 405 nm or Ex: 545 nm, Em: 585 nm).[7][9]

-

-

Data Analysis:

-

The rate of substrate cleavage is determined from the linear phase of the kinetic read.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

AlphaLISA Assay

Principle: The AlphaLISA is a bead-based immunoassay that measures the interaction between a biotinylated anti-analyte antibody bound to streptavidin-coated donor beads and an anti-analyte antibody conjugated to acceptor beads. In the presence of the analyte (BACE1), the beads are brought into close proximity. Excitation of the donor beads results in the generation of singlet oxygen, which triggers a chemiluminescent signal from the acceptor beads.[11]

Protocol:

-

Reagent Preparation:

-

AlphaLISA Buffer: Use a commercially available immunoassay buffer.

-

Biotinylated Anti-BACE1 Antibody and Acceptor Beads: Prepare working solutions as per the kit manufacturer's instructions.

-

BACE1 Standard/Sample: Prepare a standard curve of recombinant BACE1 or use cell lysates/supernatants containing BACE1.

-

Test Compound: Prepare a dilution series of the inhibitor.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the BACE1 standard or sample to the wells.

-

Add 5 µL of the test compound dilutions.

-

Add 40 µL of a mixture containing the biotinylated anti-BACE1 antibody and the acceptor beads.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 25 µL of streptavidin-coated donor beads.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Read the plate on an AlphaLISA-compatible reader.

-

-

Data Analysis:

-

Generate a standard curve using the recombinant BACE1.

-

Determine the concentration of BACE1 in the presence of the inhibitor.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the FRET assay.

-

Surface Plasmon Resonance (SPR) Assay

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. For BACE1 analysis, either the enzyme or a high-affinity ligand is immobilized on the chip. The binding of an inhibitor to the immobilized BACE1, or the inhibition of BACE1 binding to an immobilized substrate analog, is detected as a change in the SPR signal.[12][13] This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).

Protocol:

-

Chip Preparation:

-

Immobilize recombinant BACE1 or a substrate analog inhibitor onto a sensor chip (e.g., CM5) via amine coupling.[14]

-

-

Assay Procedure:

-

Equilibrate the sensor chip with running buffer (e.g., 25 mM sodium acetate, 200 mM NaCl, 0.005% Tween 20, 5% DMSO, pH 4.5).[14]

-

Inject a series of concentrations of the test compound over the chip surface and monitor the change in the SPR signal (response units, RU).

-

After each injection, regenerate the chip surface with a suitable regeneration solution (e.g., 50 mM Tris-HCl, 0.5% SDS, pH 8.5).[14]

-

-

Data Analysis:

-

The binding data (sensorgrams) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.

-

The Kd is calculated from the ratio of kd to ka. For competition assays, the IC50 can be determined by measuring the inhibition of BACE1 binding to the immobilized ligand at various inhibitor concentrations.

-

Conclusion

The accurate determination of binding affinity is fundamental to the discovery and development of potent and selective BACE1 inhibitors. While direct binding data for "this compound" remains elusive in the public domain, the methodologies detailed in this guide provide a robust framework for researchers to characterize this and other novel inhibitors. The choice of assay depends on the specific requirements of the study, with FRET and AlphaLISA being well-suited for high-throughput screening, and SPR providing detailed kinetic information. A thorough understanding and application of these techniques are essential for advancing the development of effective therapeutics for Alzheimer's disease.

References

- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 4. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. AlphaLISA Human BACE-1 Detection Kit, 100 Assay Points | Revvity [revvity.com]

- 12. A surface plasmon resonance-based biosensor with full-length BACE1 in a reconstituted membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Surface plasmon resonance, fluorescence, and circular dichroism studies for the characterization of the binding of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

A Technical Guide to BACE1 Enzymatic Inhibition Kinetics

Disclaimer: No specific public domain data could be located for a compound designated "Bace1-IN-8." This guide provides a comprehensive overview of the enzymatic inhibition kinetics of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibitors, drawing upon established principles and publicly available data for other well-characterized BACE1 inhibitors.

Introduction

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), also known as β-secretase, is a type I transmembrane aspartyl protease.[1][2][3] It plays a critical role in the amyloidogenic pathway, initiating the cleavage of the Amyloid Precursor Protein (APP).[4][5][6][7] This initial cleavage, followed by the action of γ-secretase, leads to the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[4][5] Consequently, BACE1 has been a prime therapeutic target for the development of disease-modifying drugs for Alzheimer's.[8][9] This document provides a technical overview of the enzymatic inhibition kinetics, experimental protocols, and relevant pathways associated with BACE1 inhibitors.

BACE1 Inhibition: Mechanism of Action

BACE1 inhibitors are designed to bind to the active site of the BACE1 enzyme, preventing it from cleaving its natural substrate, APP.[7] The active site of BACE1 contains two critical aspartic acid residues (D93 and D289 in humans) that are essential for its catalytic activity.[1][2] By blocking this site, inhibitors effectively reduce the production of Aβ peptides.[7] The development of potent and selective BACE1 inhibitors has been a significant focus of research, with many compounds advancing to clinical trials.[5][10]

Quantitative Analysis of BACE1 Inhibitors

The potency of BACE1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). These values provide a standardized measure of a compound's efficacy in inhibiting BACE1 activity. Below is a summary of reported values for several notable BACE1 inhibitors.

| Compound | BACE1 IC50 | BACE1 Ki | Selectivity over Cathepsin D | Reference |

| Verubecestat (MK-8931) | 2.2 nM | 2.2 nM | 45,000-fold | [4][8] |

| Lanabecestat (AZD3293) | 0.6 nM | - | - | [10] |

| Elenbecestat (E2609) | 27 nM | - | - | [4] |

| PF-06751979 | 7.3 nM | - | - | [10] |

| AZD-3839 | 4.8 nM (Aβ40 reduction) | - | >1000-fold | [11] |

| Compound 8 (Acyl guanidine) | 0.32 nM | - | 700-fold | [4] |

| Compound 13 (Iminohydantoin) | 5.4 nM | - | 7500-fold | [4] |

Experimental Protocol: BACE1 Enzymatic Assay

The following is a generalized protocol for a fluorescence resonance energy transfer (FRET) based BACE1 enzymatic assay, a common method for screening and characterizing BACE1 inhibitors.[12][13]

1. Reagent Preparation:

-

Assay Buffer: 0.2 M Sodium Acetate, pH 4.5.[14]

-

BACE1 Enzyme: Purified recombinant human BACE1.

-

BACE1 Substrate: A synthetic peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher.

-

Test Inhibitor: The compound to be tested, dissolved in an appropriate solvent (e.g., DMSO).

-

Positive Control: BACE1 enzyme without inhibitor.

-

Negative Control: Assay buffer and substrate without BACE1 enzyme.

2. Assay Procedure:

-

A 96-well or 384-well black plate is typically used for this assay.[12][14]

-

To each well, add the following in order:

-

Assay Buffer.

-

Test inhibitor at various concentrations.

-

BACE1 enzyme solution.

-

-

Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at room temperature in the dark).[12]

-

Initiate the enzymatic reaction by adding the BACE1 substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex 320 nm/Em 405 nm).[13]

3. Data Analysis:

-

The rate of increase in fluorescence is proportional to the BACE1 enzymatic activity.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 – (Fluorescence of Test Sample / Fluorescence of Positive Control)] x 100.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Workflows

Amyloidogenic Pathway and BACE1 Inhibition

The following diagram illustrates the central role of BACE1 in the amyloidogenic pathway and the mechanism of its inhibition.

References

- 1. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta-secretase 1 - Wikipedia [en.wikipedia.org]

- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BACE1 Enzyme Inhibition Assay [bio-protocol.org]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of BACE1 Inhibition on Amyloid Precursor Protein Processing: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2][3] The production of Aβ is initiated by the sequential cleavage of the Amyloid Precursor Protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[1][3][4][5][6] BACE1 executes the initial and rate-limiting step in the amyloidogenic pathway, making it a prime therapeutic target for reducing Aβ production.[1][3][4][7] This technical guide provides an in-depth overview of the effect of BACE1 inhibitors, exemplified by the hypothetical compound Bace1-IN-8, on APP processing. We will delve into the underlying signaling pathways, present quantitative data from various BACE1 inhibitors, and provide detailed experimental protocols for assessing their efficacy.

The Amyloidogenic Processing of APP

Under normal physiological conditions, APP can be processed via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

-

Non-amyloidogenic Pathway: In this pathway, APP is cleaved by α-secretase within the Aβ domain, precluding the formation of the Aβ peptide. This cleavage produces a soluble N-terminal fragment, sAPPα, and a membrane-bound C-terminal fragment, C83.

-

Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by BACE1 at the N-terminus of the Aβ domain.[1][3][4] This cleavage event generates a soluble N-terminal fragment, sAPPβ, and a membrane-bound C-terminal fragment, C99.[1][8] The C99 fragment is then subsequently cleaved by γ-secretase, releasing the Aβ peptide into the extracellular space and the APP intracellular domain (AICD) into the cytoplasm.[1]

BACE1 inhibitors, such as this compound, are designed to specifically block the initial cleavage step in the amyloidogenic pathway, thereby reducing the production of sAPPβ and, consequently, Aβ.[8]

Signaling Pathway Diagram

References

- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of BACE1 affected both its Aβ producing and degrading activities and increased Aβ42 and Aβ40 levels at high-level BACE1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the β secretase BACE1 for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-site amyloid precursor protein-cleaving enzyme 1(BACE1) inhibitor treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CNS Amyloid-β, Soluble APP-α and -β Kinetics during BACE Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evaluation of BACE1 Inhibitors in Alzheimer's Disease Models

Introduction

The β-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a critical enzyme in the pathogenesis of Alzheimer's disease (AD).[1][2][3] It performs the initial and rate-limiting step in the amyloidogenic pathway, cleaving the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides.[1][4][5] These peptides, particularly Aβ42, are prone to aggregation and form the amyloid plaques that are a hallmark of AD.[6] Consequently, inhibiting BACE1 has been a major therapeutic strategy for reducing Aβ production and potentially slowing or preventing the progression of AD.[1][3] This document provides a technical overview of the preclinical evaluation of BACE1 inhibitors, focusing on common experimental models, key quantitative data, and the underlying molecular pathways. While specific data for "BACE1-IN-8" is not available in the public domain, this guide synthesizes data from various well-documented BACE1 inhibitors to provide a representative framework for researchers.

Mechanism of Action: The Amyloidogenic Pathway

BACE1 is a type I transmembrane aspartyl protease that cleaves APP at the N-terminus of the Aβ domain.[6][7] This cleavage generates a soluble extracellular fragment, sAPPβ, and a membrane-bound C-terminal fragment, C99. The C99 fragment is then cleaved by the γ-secretase complex to release Aβ peptides of varying lengths and the APP intracellular domain (AICD).[6][7] BACE1 inhibitors are designed to bind to the active site of the enzyme, preventing the initial cleavage of APP and thereby reducing the production of all downstream Aβ species.[3]

References

- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Intricate Dance of Structure and Activity: A Technical Guide to BACE1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The quest for effective therapeutics for Alzheimer's disease has zeroed in on the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) as a prime target. The inhibition of BACE1, a key enzyme in the amyloidogenic pathway, holds the promise of reducing the production of amyloid-beta (Aβ) peptides, which are central to the pathology of the disease. This technical guide delves into the core principles of the structure-activity relationship (SAR) of BACE1 inhibitors, providing a comprehensive overview of the chemical scaffolds, experimental evaluation, and the intricate signaling pathways they modulate. While a specific compound denoted as "BACE1-IN-8" is not prominently documented in the public domain, this guide will focus on the well-established SAR principles for various classes of BACE1 inhibitors, using illustrative examples from the scientific literature.

The Amyloid Cascade and the Role of BACE1

Alzheimer's disease is pathologically characterized by the accumulation of Aβ plaques in the brain.[1][2] These plaques are formed by the aggregation of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by BACE1 and γ-secretase.[1][3] BACE1 initiates this cascade by cleaving APP at the β-site, making it the rate-limiting step in Aβ production.[1] Therefore, inhibiting BACE1 is a direct strategy to lower Aβ levels and potentially halt the progression of the disease.[1][3]

The signaling pathway of APP processing is a critical concept for understanding the mechanism of action of BACE1 inhibitors.

Structure-Activity Relationship (SAR) of BACE1 Inhibitors

The development of BACE1 inhibitors has evolved from large, peptide-based molecules to smaller, more drug-like non-peptidic compounds capable of crossing the blood-brain barrier.[4] The SAR for BACE1 inhibitors is complex, with potency and selectivity being driven by interactions with the enzyme's large, flexible active site.[5]

Key Pharmacophoric Features

A general pharmacophore model for BACE1 inhibitors includes:

-

A recognition element: Typically a group that forms hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp228) in the active site.[6]

-

Hydrophobic groups: These occupy the various hydrophobic pockets (S1, S2, S3, S1', S2') of the active site, contributing significantly to binding affinity.

-

A central scaffold: This orients the recognition element and hydrophobic groups for optimal interaction with the enzyme.

Representative Chemical Scaffolds and their SAR

The following table summarizes the SAR for several classes of BACE1 inhibitors, with examples of specific compounds and their reported biological activities.

| Chemical Class | Representative Compound(s) | Key SAR Observations | BACE1 IC₅₀ | Cellular Aβ Reduction EC₅₀ | Reference |

| Isophthalamide Derivatives | Compound 5 | The hydroxyethylamine moiety acts as a transition-state analog. Potency is sensitive to substitutions on the aromatic rings. | 2.5 nM | Not Reported | [7] |

| Aminoimidazole Derivatives | Lanabecestat (AZD3293) | The aminoimidazole core interacts with the catalytic aspartates. Slow off-rate from BACE1 contributes to prolonged effect. | Not explicitly stated, but described as potent. | Not explicitly stated, but described as potent. | [1] |

| Aminoisoindole Derivatives | (S)-32 (AZD3839) | Introduction of fluorine adjacent to the amidine moiety improves permeability. | Not explicitly stated, but cell IC₅₀ is 8.6 nM for a related compound. | Not explicitly stated. | [8][9][10] |

| Isophthalic Acid Derivatives | Compound 10a | Imidazole and indolyl groups contribute to potency. | 75 nM | 0.81 µM | [11] |

| Aminooxazoline Xanthene Derivatives | Not specified | Incorporation of a nitrogen atom into the xanthene scaffold improves potency and reduces hERG binding. | Not specified | Not specified | [1] |

Experimental Protocols for BACE1 Inhibitor Evaluation

The characterization of BACE1 inhibitors involves a cascade of in vitro and in vivo assays to determine their potency, selectivity, pharmacokinetic properties, and efficacy.

BACE1 Enzymatic Assay (FRET-based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of BACE1.

Principle: A fluorescently labeled peptide substrate containing the BACE1 cleavage site is used. Cleavage of the substrate by BACE1 separates a quencher from a fluorophore, resulting in an increase in fluorescence. Inhibitors will prevent this cleavage, leading to a lower fluorescence signal.

Methodology:

-

Recombinant human BACE1 enzyme is incubated with the test compound at various concentrations.

-

A FRET peptide substrate is added to initiate the reaction.

-

The reaction is incubated at a controlled temperature (e.g., 37°C).

-

Fluorescence intensity is measured over time using a fluorescence plate reader.

-

IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Aβ Reduction Assay (ELISA-based)

This assay assesses the ability of a compound to inhibit BACE1 activity within a cellular context, which is more physiologically relevant.

Principle: A cell line overexpressing human APP is treated with the test compound. The amount of Aβ peptides (Aβ40 and Aβ42) secreted into the cell culture medium is then quantified using an enzyme-linked immunosorbent assay (ELISA).

Methodology:

-

Cells (e.g., HEK293 or SH-SY5Y) stably expressing human APP are seeded in multi-well plates.

-

The cells are treated with various concentrations of the test compound for a defined period (e.g., 24 hours).

-

The cell culture supernatant is collected.

-

The concentrations of Aβ40 and Aβ42 in the supernatant are measured using specific ELISA kits.

-

EC₅₀ values are determined by plotting the percent reduction in Aβ levels against the logarithm of the inhibitor concentration.

The following diagram illustrates a typical workflow for the discovery and evaluation of BACE1 inhibitors.

Challenges and Future Directions

Despite the rational design and potent activity of many BACE1 inhibitors, clinical trials have faced significant challenges, with several candidates being discontinued due to lack of efficacy or safety concerns.[4] These challenges highlight the complexities of targeting BACE1.

-

Selectivity: BACE1 is structurally similar to other aspartic proteases like BACE2 and cathepsins.[4] Off-target inhibition can lead to undesirable side effects.

-

Blood-Brain Barrier Penetration: Achieving sufficient brain exposure is a major hurdle for many small molecules.[4]

-

Mechanism-based side effects: BACE1 has other physiological substrates besides APP, and its inhibition can interfere with their normal function, leading to adverse effects.[3]

Future research in this area will likely focus on:

-

Developing inhibitors with improved selectivity profiles.

-

Exploring novel chemical scaffolds with better "drug-like" properties.

-

Investigating intermittent dosing strategies to mitigate mechanism-based toxicity.

-

Identifying patient populations most likely to benefit from BACE1 inhibition.

The journey to a successful BACE1 inhibitor therapy for Alzheimer's disease is ongoing. A deep understanding of the structure-activity relationships and the underlying biology is paramount for navigating the challenges and ultimately delivering a transformative treatment for this devastating neurodegenerative disease.

References

- 1. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]

- 2. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Survey of the Binding Modes of BACE1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease [frontiersin.org]

- 7. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitors with in vivo brain reduction of β-amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and SAR analysis of potent BACE1 inhibitors: Possible lead drug candidates for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Blood-Brain Barrier: A Technical Guide on BACE1 Inhibitor Permeability

Introduction

The development of effective therapeutics for neurodegenerative disorders such as Alzheimer's disease is critically dependent on the ability of drug candidates to cross the blood-brain barrier (BBB). The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key target in Alzheimer's research, as its inhibition can reduce the production of amyloid-beta (Aβ) peptides, which are central to the disease's pathology. However, achieving sufficient brain penetration of BACE1 inhibitors has been a significant challenge in drug development. This technical guide provides an in-depth overview of the blood-brain barrier permeability of BACE1 inhibitors, with a focus on experimental protocols and data presentation for researchers, scientists, and drug development professionals. While information on a specific compound denoted "Bace1-IN-8" is not publicly available, this guide will utilize data from well-characterized BACE1 inhibitors to illustrate key concepts and methodologies.

Quantitative Data on BACE1 Inhibitor Activity

The potency of BACE1 inhibitors is a critical factor that, in conjunction with BBB permeability, determines their therapeutic efficacy. The following table summarizes in vitro activity data for Verubecestat (MK-8931), a well-studied BACE1 inhibitor.

| Compound | Target | Assay | IC50 (nM) | Ki (nM) | Reference |

| Verubecestat (MK-8931) | Human BACE1 | Enzymatic | - | 2.2 | [1][2] |

| Verubecestat (MK-8931) | Mouse BACE1 | Enzymatic | - | 3.4 | [1][2] |

| Verubecestat (MK-8931) | Human BACE2 | Enzymatic | - | 0.38 | [1][2] |

| Verubecestat (MK-8931) | Human Cells | Aβ40 Production | 2.1 | - | [1][2] |

| Verubecestat (MK-8931) | Human Cells | Aβ42 Production | 0.7 | - | [1][2] |

| Verubecestat (MK-8931) | Human Cells | sAPPβ Production | 4.4 | - | [1][2] |

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

A variety of in vitro and in vivo models are employed to evaluate the BBB permeability of drug candidates. Below are detailed protocols for commonly used assays.

In Vitro Permeability Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive diffusion across the BBB.[3][4][5]

-

Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial membrane composed of a lipid-oil-lipid trilayer, to an acceptor compartment.[3] The permeability is determined by quantifying the compound's concentration in both compartments over time.[5]

-

Materials:

-

96-well donor and acceptor plates

-

Porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound and control compounds with known BBB permeability

-

Plate reader (UV-Vis) or LC-MS/MS for quantification

-

-

Procedure:

-

Coat the filter of the donor plate with the brain lipid solution to form the artificial membrane.

-

Add the test compound (typically at 50 µM in buffer containing a small percentage of DMSO) to the wells of the donor plate.[4]

-

Add fresh buffer to the wells of the acceptor plate.

-

Assemble the PAMPA "sandwich" by placing the donor plate into the acceptor plate.

-

Incubate at room temperature for a defined period (e.g., 4-18 hours).

-

After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

-

Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium]))

Where:

-

V_D = Volume of donor well

-

V_A = Volume of acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

[C_A] = Concentration in the acceptor well

-

[C_equilibrium] = Equilibrium concentration

-

-

-

Data Interpretation: Compounds are typically classified as high, medium, or low permeability based on their Papp values. For BBB-PAMPA, compounds with a Papp > 4.0 x 10⁻⁶ cm/s are often considered to have high permeability potential.[6]

2. Caco-2 Permeability Assay

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, which serves as a model for both intestinal absorption and, with modifications, the BBB.[7] This model has the advantage of including active transport and efflux mechanisms.[7]

-

Principle: Caco-2 cells are cultured on a semipermeable membrane, forming a tight monolayer that mimics the barrier properties of the intestinal epithelium or BBB. The transport of a compound across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[8]

-

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Transwell inserts and companion plates

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

-

Transepithelial electrical resistance (TEER) meter

-

LC-MS/MS for quantification

-

-

Procedure:

-

Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.[9]

-

Monitor the integrity of the cell monolayer by measuring the TEER. Values should typically be >250 Ω·cm².

-

On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

-

Add the test compound (typically at 10 µM in HBSS) to the donor compartment (apical for A-B transport, basolateral for B-A transport).

-

Add fresh HBSS to the receiver compartment.

-

Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

-

At the end of the incubation, take samples from both the donor and receiver compartments.

-

Analyze the concentration of the compound in the samples by LC-MS/MS.

-

Calculate the Papp value for both directions.

-

-

Data Interpretation: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.[8]

In Vivo Assessment of BBB Permeability

Brain-to-Plasma Concentration Ratio (Kp)

This in vivo method provides a measure of the extent of a compound's penetration into the brain.

-

Principle: The test compound is administered to an animal (e.g., rat or mouse). After a specific time, blood and brain tissue are collected, and the concentration of the compound is measured in both matrices. The ratio of the brain concentration to the plasma concentration provides the Kp value.[10]

-

Procedure:

-

Administer the test compound to the animal via the desired route (e.g., intravenous or oral).

-

At a predetermined time point (or multiple time points for a pharmacokinetic profile), collect a blood sample and euthanize the animal.

-

Perfuse the brain with saline to remove any remaining blood.

-

Harvest the brain and homogenize it in a suitable buffer.

-

Process the blood sample to obtain plasma.

-

Extract the compound from both the brain homogenate and plasma.

-

Quantify the concentration of the compound in both extracts using LC-MS/MS.

-

Calculate the Kp value: Kp = C_brain / C_plasma, where C_brain is the concentration in the brain and C_plasma is the concentration in the plasma.[10]

-

Signaling Pathways and Experimental Workflows

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 is the rate-limiting enzyme in the amyloidogenic pathway.[11] It cleaves the amyloid precursor protein (APP) to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[11] The C99 fragment is then cleaved by γ-secretase to produce Aβ peptides, which can aggregate to form the amyloid plaques characteristic of Alzheimer's disease.[11]

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.

Experimental Workflow for BBB Permeability Assessment

The assessment of a compound's ability to cross the BBB typically follows a tiered approach, starting with in silico and in vitro methods and progressing to in vivo studies for promising candidates.

References

- 1. behavioralhealth2000.com [behavioralhealth2000.com]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 4. enamine.net [enamine.net]

- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]

- 6. iomcworld.org [iomcworld.org]

- 7. enamine.net [enamine.net]

- 8. Caco-2 Permeability | Evotec [evotec.com]

- 9. Accelerated Caco-2 cell permeability model for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Bace1-IN-8: A Technical Guide to Preclinical Pharmacokinetics and Pharmacodynamics

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for Bace1-IN-8, a potent inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a primary therapeutic target in Alzheimer's disease due to its rate-limiting role in the production of amyloid-beta (Aβ) peptides.

Executive Summary

This compound, also known as compound 70b, has been identified as a macrocyclic peptide-based inhibitor of BACE1. In vitro studies have demonstrated its ability to inhibit the enzymatic activity of recombinant human BACE1 with micromolar potency. As a key initiator of the amyloidogenic pathway, inhibition of BACE1 by compounds such as this compound presents a potential disease-modifying strategy for Alzheimer's disease. This document outlines the mechanism of action, summarizes the known pharmacodynamic properties, and provides a framework for the typical pharmacokinetic evaluation of such a preclinical candidate. Detailed experimental protocols for key assays are also described.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect through direct inhibition of BACE1. By binding to the active site of this aspartyl protease, this compound prevents the cleavage of the amyloid precursor protein (APP) at the β-secretase site. This action blocks the first step of the amyloidogenic cascade, subsequently reducing the generation of the C99 fragment and, ultimately, the production of Aβ peptides by γ-secretase.

Caption: The amyloidogenic pathway and the inhibitory point of this compound.

Pharmacodynamic Properties

The primary pharmacodynamic characteristic of this compound is its inhibitory effect on BACE1 activity.

In Vitro Potency and Selectivity

The potency of this compound has been quantified using an in vitro enzymatic assay.

Table 1: In Vitro Pharmacodynamic Profile of this compound

| Parameter | Value | Species | Reference |

| BACE1 IC50 | 3.9 µM | Human (recombinant) | Otani T, et al. 2021 |

| BACE2 IC50 | Data Not Available | - | - |

| Cathepsin D IC50 | Data Not Available | - | - |

Note: Selectivity against the closely related aspartyl protease BACE2 and other proteases like Cathepsin D is a critical parameter for BACE1 inhibitors but is not publicly available for this compound.

In Vivo Pharmacodynamics

Publicly available literature does not contain in vivo pharmacodynamic data for this compound, such as its ability to reduce Aβ levels in the central nervous system of animal models.

Table 2: Representative In Vivo Pharmacodynamic Endpoints for a BACE1 Inhibitor

| Animal Model | Dose (mg/kg) | Route | % Aβ40 Reduction (Brain) | % Aβ40 Reduction (CSF) |

| APP Transgenic Mouse | 10 | p.o. | e.g., 40-60% | e.g., 50-70% |

| 30 | p.o. | e.g., 70-90% | e.g., 80-95% | |

| Non-human Primate | 3 | p.o. | Not Applicable | e.g., 30-50% |

| 10 | p.o. | Not Applicable | e.g., 60-80% |

Pharmacokinetic Properties

Specific pharmacokinetic parameters for this compound are not available in the public domain. The following table provides a template of typical pharmacokinetic parameters assessed during preclinical development of a BACE1 inhibitor.

Table 3: Illustrative Preclinical Pharmacokinetic Parameters

| Species | Parameter | Units | Representative Value |

| Mouse | |||

| Half-life (t1/2) | h | 1 - 4 | |

| Clearance (CL) | mL/min/kg | 20 - 50 | |

| Volume of Distribution (Vdss) | L/kg | 1 - 5 | |

| Oral Bioavailability (F) | % | 10 - 40 | |

| Rat | |||

| Half-life (t1/2) | h | 2 - 6 | |

| Clearance (CL) | mL/min/kg | 10 - 30 | |

| Volume of Distribution (Vdss) | L/kg | 2 - 6 | |

| Oral Bioavailability (F) | % | 20 - 50 |

Experimental Protocols

BACE1 Inhibition Assay Protocol (Fluorescence Resonance Energy Transfer)

The IC50 value for this compound was determined using a FRET-based enzymatic assay.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. In the uncleaved state, the quencher suppresses the fluorescence signal. Upon cleavage by BACE1, the fluorophore is liberated from the quencher, leading to a measurable increase in fluorescence that is directly proportional to BACE1 activity.

Materials:

-

Recombinant human BACE1 (rhBACE1)

-

BACE1 FRET substrate (e.g., based on the "Swedish" mutation of APP)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound (in DMSO)

-

Black, low-volume 96- or 384-well assay plates

-

Fluorescence microplate reader

Procedure:

-

A stock solution of this compound is serially diluted in DMSO to create a concentration gradient.

-

In the assay plate, the this compound dilutions are added to the assay buffer.

-

A solution of rhBACE1 is added to each well, and the plate is incubated for a defined pre-incubation period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the BACE1 FRET substrate.

-

The fluorescence is monitored kinetically over a set period (e.g., 60-120 minutes) at appropriate excitation and emission wavelengths for the specific FRET pair.

-

The initial reaction velocities (slopes of the fluorescence versus time curves) are calculated.

-

The percentage of inhibition for each this compound concentration is calculated relative to a vehicle control (DMSO).

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Caption: A typical workflow for a FRET-based BACE1 inhibition assay.

Conclusion and Future Directions

This compound is a confirmed in vitro inhibitor of BACE1 with a determined IC50 of 3.9 µM. While this initial finding is promising, a comprehensive assessment of its therapeutic potential necessitates further investigation. Key future directions for the preclinical development of this compound would include:

-

Selectivity Profiling: Determining the inhibitory activity against BACE2 and other relevant proteases to assess the potential for mechanism-based side effects.

-

In Vivo Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties in relevant animal models to establish its drug-like properties and brain penetration.

-

In Vivo Pharmacodynamics: Evaluating the extent and duration of Aβ reduction in the brain and CSF of Alzheimer's disease models following administration of this compound.

-

Safety and Toxicology: Conducting studies to identify any potential off-target toxicities.

The data generated from these studies will be crucial in determining whether this compound warrants further development as a potential therapeutic agent for Alzheimer's disease.

Methodological & Application

Application Notes and Protocols for B-Secretase (BACE1) Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Beta-secretase 1 (BACE1), an aspartic protease, is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides.[1] The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease (AD).[2][3] Therefore, inhibiting BACE1 is a primary therapeutic strategy for reducing Aβ levels and potentially treating AD.[3][4] This document provides a detailed protocol for an in vitro assay to screen and characterize BACE1 inhibitors, such as BACE1-IN-8, using a fluorescence resonance energy transfer (FRET) based method.[5] This type of assay is a valuable tool for high-throughput screening of novel BACE1 inhibitors and for determining their potency.[6]

BACE1 Signaling Pathway

BACE1 initiates the cleavage of the amyloid precursor protein (APP), a crucial step in the generation of amyloid-beta peptides.

Caption: BACE1 initiates the amyloidogenic pathway by cleaving APP.

Quantitative Data: BACE1 Inhibitor Potency

The potency of BACE1 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50). The table below summarizes representative in vitro activity for various BACE1 inhibitors.

| Compound | BACE1 IC50 (nM) | Assay Type | Reference |

| Inhibitor 1 | 1.7 - 2.5 (Ki) | Radioligand Displacement | [7] |

| Inhibitor 2 | 3.3 - 4.9 | Enzymatic Assay | [7] |

| Verubecestat | ~1-10 | FRET Assay | [8] |

| Various Flavonols | Variable | BACE1 Activity Assay | [2] |

Experimental Protocol: In Vitro BACE1 FRET Assay

This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure BACE1 activity and its inhibition. The assay relies on a specific peptide substrate that is labeled with a fluorescent donor and a quencher. Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence.[5]

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (e.g., a peptide with a rhodamine derivative donor and a quencher)

-

BACE1 Assay Buffer (e.g., 0.2 M Sodium Acetate, pH 4.5)[6]

-

BACE1 Inhibitor (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO)

-

BACE1 Stop Solution

-

96-well black plates, suitable for fluorescence measurements

-

Fluorescence plate reader with excitation at ~320 nm and emission at ~405 nm[9]

Procedure:

-

Reagent Preparation:

-

Prepare the BACE1 Assay Buffer.[6]

-

Dilute the BACE1 enzyme to the desired concentration in cold BACE1 Assay Buffer just before use. The final concentration should be within the linear range of the assay.[5]

-

Prepare a stock solution of the BACE1 FRET substrate in DMSO and then dilute it to the working concentration in BACE1 Assay Buffer.[9]

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO and then dilute in BACE1 Assay Buffer. Include a DMSO-only control.

-

-

Assay Plate Setup:

-

Add 10 µL of the diluted test inhibitor or DMSO control to the wells of the 96-well plate.

-

Add 10 µL of the diluted BACE1 enzyme solution to each well.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.[10]

-

-

Reaction Initiation and Measurement:

-

To start the reaction, add 10 µL of the BACE1 substrate solution to each well.[5]

-

Immediately start monitoring the fluorescence intensity using a plate reader (Excitation: 320 nm, Emission: 405 nm).[9]

-

Take kinetic readings every 1-5 minutes for 30-60 minutes, or perform an endpoint reading after a fixed incubation time (e.g., 60 minutes) at room temperature.[5]

-

-

Reaction Termination (for endpoint assays):

-

Add 10 µL of BACE1 Stop Buffer to each well to stop the reaction. The signal is typically stable for several hours after adding the stop solution.[5]

-

-

Data Analysis:

-

For kinetic assays, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

-

Experimental Workflow

The following diagram illustrates the key steps in the BACE1 in vitro FRET assay.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Flavonoids as BACE1 inhibitors: QSAR modelling, screening and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of BACE1 Activity by a DNA Aptamer in an Alzheimer’s Disease Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BACE1-IN-8: A Cell-Based Assay for Aβ Reduction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing a potent BACE1 inhibitor, exemplified by Verubecestat (MK-8931) as a stand-in for the conceptual "BACE1-IN-8", to assess the reduction of amyloid-beta (Aβ) peptides in a cell-based assay. This document offers a comprehensive guide, from understanding the underlying biological pathways to the practical steps of conducting the experiment and analyzing the data.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of these plaques is initiated by the enzymatic activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 cleaves the amyloid precursor protein (APP), the first step in the amyloidogenic pathway that leads to the production of Aβ peptides, primarily Aβ40 and the more aggregation-prone Aβ42.

Inhibition of BACE1 is a key therapeutic strategy aimed at reducing the production of Aβ peptides and potentially slowing the progression of AD. Cell-based assays provide a crucial in vitro platform for the discovery and characterization of BACE1 inhibitors. These assays allow for the quantification of Aβ reduction in a biologically relevant environment, enabling the determination of compound potency and efficacy.

This document details a robust cell-based assay protocol for evaluating the efficacy of BACE1 inhibitors in reducing Aβ levels, using Verubecestat (MK-8931) as a reference compound.

BACE1 Signaling Pathway in Amyloid-Beta Production

The following diagram illustrates the amyloidogenic pathway, highlighting the critical role of BACE1 in the generation of Aβ peptides.

Quantitative Data Presentation

The potency of a BACE1 inhibitor is typically determined by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in reducing Aβ levels in a cell-based assay. The following table summarizes the reported in vitro efficacy of Verubecestat (MK-8931) in a human embryonic kidney cell line (HEK293) stably expressing a mutated form of human APP (APPSwe/Lon).

| Compound | Cell Line | Analyte | IC50 (nM) | Reference |

| Verubecestat (MK-8931) | HEK293 APPSwe/Lon | Aβ1-40 | 2.1 | [1] |

| Verubecestat (MK-8931) | HEK293 APPSwe/Lon | Aβ1-42 | 0.7 | [1] |

| Verubecestat (MK-8931) | HEK293 APPSwe/Lon | sAPPβ | 4.4 | [1] |

Experimental Protocols

This section provides a detailed methodology for a cell-based assay to determine the efficacy of a BACE1 inhibitor in reducing secreted Aβ40 and Aβ42 levels.

Experimental Workflow Overview

The overall workflow of the cell-based Aβ reduction assay is depicted in the following diagram.

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human APP with the Swedish mutation (K670N/M671L) (HEK293-APPsw). Alternatively, human neuroblastoma SH-SY5Y cells overexpressing APP can be used.

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining the stable cell line.

-

BACE1 Inhibitor: Verubecestat (MK-8931) or the test compound of interest.

-

Vehicle Control: Dimethyl sulfoxide (DMSO).

-

Aβ40 and Aβ42 ELISA Kits: Commercially available sandwich ELISA kits specific for human Aβ40 and Aβ42.

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Standard laboratory equipment: Incubator (37°C, 5% CO2), centrifuge, multichannel pipettes, plate reader.

Detailed Protocol

1. Cell Culture and Seeding

-

Culture HEK293-APPsw cells in T75 flasks in a humidified incubator at 37°C with 5% CO2.

-

Once the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Seed the cells into a 96-well cell culture plate at a density of 5 x 104 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to adhere.

2. BACE1 Inhibitor Treatment

-

Prepare a stock solution of the BACE1 inhibitor (e.g., Verubecestat) in DMSO.

-

Perform serial dilutions of the inhibitor stock solution in cell culture medium to achieve the desired final concentrations (e.g., a 10-point dose-response curve ranging from 0.1 nM to 1 µM). Also, prepare a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).

-

After the 24-hour cell adherence period, carefully remove the medium from the wells.

-

Add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells in triplicate.

-

Incubate the plate for 24 to 48 hours at 37°C with 5% CO2.

3. Collection of Conditioned Media

-

After the incubation period, carefully collect the conditioned media from each well and transfer to microcentrifuge tubes.

-

Centrifuge the collected media at 1,000 x g for 10 minutes at 4°C to pellet any cells and debris.

-

Transfer the clear supernatant to new, labeled tubes. The samples are now ready for Aβ quantification or can be stored at -80°C for later analysis.

4. Quantification of Aβ40 and Aβ42 by ELISA

Perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions. A general sandwich ELISA protocol is as follows:

-

Prepare Reagents: Bring all ELISA kit reagents to room temperature. Prepare wash buffer, standards, and detection antibody as per the kit's manual.

-

Add Standards and Samples: Add 100 µL of the prepared Aβ standards and the collected cell culture supernatants to the appropriate wells of the antibody-coated microplate.

-

Incubation: Cover the plate and incubate for 2 hours at room temperature or as specified in the kit protocol.

-

Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.

-

Add Detection Antibody: Add 100 µL of the diluted detection antibody to each well.

-

Incubation: Cover the plate and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step as described above.

-

Add Substrate: Add 100 µL of the substrate solution (e.g., TMB) to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

-

Stop Reaction: Add 50-100 µL of the stop solution to each well.

-

Read Absorbance: Measure the absorbance of each well at 450 nm using a microplate reader.

Data Analysis

-

Generate a standard curve by plotting the absorbance values of the Aβ standards against their known concentrations.

-

Use the standard curve to determine the concentration of Aβ40 and Aβ42 in each of the cell culture supernatant samples.

-

Calculate the percentage of Aβ reduction for each inhibitor concentration relative to the vehicle control using the following formula:

% Aβ Reduction = [1 - (Aβ concentration in treated sample / Aβ concentration in vehicle control)] x 100

-

Plot the percentage of Aβ reduction against the logarithm of the inhibitor concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value of the BACE1 inhibitor for both Aβ40 and Aβ42.

Conclusion

This document provides a comprehensive guide for performing a cell-based assay to evaluate the efficacy of BACE1 inhibitors in reducing Aβ levels. By following the detailed protocols and utilizing the provided data for a reference compound, researchers can effectively screen and characterize potential therapeutic agents for Alzheimer's disease. The robust nature of this assay makes it a valuable tool in the drug discovery and development pipeline.

References

Application Notes and Protocols for Bace1-IN-8 in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Bace1-IN-8, a potent inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), in primary neuron cultures. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate research into Alzheimer's disease and other neurological conditions where BACE1 activity is implicated.

Introduction

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[1][2] This cleavage is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease.[1][3] Inhibition of BACE1 is therefore a major therapeutic strategy aimed at reducing Aβ production and mitigating the progression of Alzheimer's disease.[1]

This compound (also known as compound 70b) is a potent BACE1 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 3.9 µM.[4] These application notes will provide protocols for preparing and applying this compound to primary neuron cultures to study its effects on BACE1 activity and Aβ production.

Product Information

| Property | Value | Reference |

| Product Name | This compound | [4] |

| Synonym | Compound 70b | [4] |

| Target | BACE1 (β-site APP cleaving enzyme 1) | [4] |

| IC50 | 3.9 µM | [4] |

| Molecular Formula | C26H28N4O | [5] |

| Molecular Weight | 412.5 g/mol | [5] |

| Solubility | Soluble in DMSO | [5][6] |

| Storage | Store at -20°C as a solid. In solution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. | [7] |

Signaling Pathway of BACE1 in Amyloid-Beta Production

BACE1 initiates the amyloidogenic pathway by cleaving APP at the β-secretase cleavage site. This produces a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then cleaved by γ-secretase, releasing the neurotoxic Aβ peptides. This compound, as a BACE1 inhibitor, blocks the initial cleavage of APP, thereby reducing the production of sAPPβ and Aβ.

Caption: BACE1 signaling pathway in the generation of Amyloid-beta peptides.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: this compound is soluble in dimethyl sulfoxide (DMSO).[5][6] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (MW: 412.5 g/mol ), add 242.4 µL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. When stored properly, the stock solution should be stable for several months.

Primary Neuron Culture

This protocol describes the culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

-

Poly-D-lysine coated culture plates

-

Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin

-

Dissection medium (e.g., Hibernate-E)

-

Papain digestion solution

-

Trypan blue solution

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Procedure:

-

Coat culture plates with poly-D-lysine overnight at 37°C. Wash plates three times with sterile water and allow them to dry before use.

-

Isolate cortices from E18 rat embryos in cold dissection medium.

-

Mince the cortical tissue and digest with papain solution for 15-20 minutes at 37°C.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at a density of 2.5 x 10^5 cells/cm^2 in pre-warmed Neurobasal medium.

-

Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

-

After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue to replace half of the medium every 3-4 days.

-

Neurons are typically ready for treatment with this compound after 7-10 days in vitro (DIV).

Treatment of Primary Neurons with this compound

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in pre-warmed Neurobasal medium to achieve the desired final concentrations. It is recommended to test a range of concentrations around the IC50, for example, 0.1 µM, 1 µM, 3.9 µM, 10 µM, and 50 µM. A vehicle control (DMSO) should be included at the same final concentration as in the highest this compound treatment group.

-

Treatment: Remove half of the medium from each well of the cultured neurons and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

-